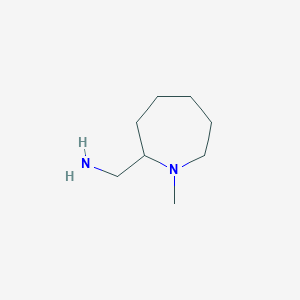
(1-Methylazepan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylazepan-2-yl)methanamine: is a chemical compound with the molecular formula C8H18N2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazepan-2-yl)methanamine typically involves the reaction of azepane with formaldehyde and methylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between azepane and formaldehyde, followed by the addition of methylamine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylazepan-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methylazepan-2-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitrogen-containing heterocycles on biological systems. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: Its unique structure allows it to interact with specific molecular targets in the brain, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of (1-Methylazepan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the brain, this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing therapeutic benefits for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Methanamine: A simple amine with a single carbon atom.
Ethanamine: An amine with two carbon atoms.
1-Propanamine: An amine with three carbon atoms.
2-Propanamine: An isomer of 1-Propanamine with the amine group attached to the second carbon atom .
Uniqueness: (1-Methylazepan-2-yl)methanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Unlike simpler amines, its larger ring size and additional functional groups allow for more complex interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(1-methylazepan-2-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-10-6-4-2-3-5-8(10)7-9/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
VCBLNAMNSRVRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















